molecular formula C15H11I4NNaO4 B1670359 D-Thyroxine sodium salt CAS No. 137-53-1

D-Thyroxine sodium salt

Cat. No.: B1670359
CAS No.: 137-53-1
M. Wt: 799.86 g/mol
InChI Key: BRLSOHUOWVCKNI-UTONKHPSSA-N
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Biochemical Analysis

Biochemical Properties

Dextrothyroxine Sodium interacts with various biomolecules in the body. It binds to thyroid receptors and acts as a substrate to iodide peroxidase . This interaction plays a significant role in its biochemical reactions. The compound is synthesized via the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin .

Cellular Effects

Dextrothyroxine Sodium has a broad spectrum of stimulatory effects on cell metabolism . It influences cell function by affecting cell signaling pathways and gene expression. It stimulates the formation of low-density lipoprotein (LDL) in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL .

Molecular Mechanism

The molecular mechanism of Dextrothyroxine Sodium is not completely understood. It is known to bind to thyroid receptors and act as a substrate to iodide peroxidase . It stimulates the formation of LDL in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids, resulting in a reduction in serum cholesterol and LDL .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects on lowering cholesterol levels are significant .

Metabolic Pathways

Dextrothyroxine Sodium is involved in the metabolic pathway of cholesterol regulation . It stimulates the formation of LDL in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids, resulting in a reduction in serum cholesterol and LDL .

Transport and Distribution

It is known to bind to thyroid receptors .

Subcellular Localization

It is known to bind to thyroid receptors , suggesting that it may be localized in the areas where these receptors are present.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dextrothyroxine sodium involves the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin . The process includes several steps:

Industrial Production Methods: Industrial production of dextrothyroxine sodium follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: D-Thyroxine sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or iodine.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as halogenating agents.

Major Products: The major products formed from these reactions include various iodinated derivatives and reduced forms of dextrothyroxine .

Scientific Research Applications

D-Thyroxine sodium salt has been studied for various scientific research applications, including:

Properties

CAS No.

137-53-1

Molecular Formula

C15H11I4NNaO4

Molecular Weight

799.86 g/mol

IUPAC Name

sodium;4-[4-[(2R)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate

InChI

InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1

InChI Key

BRLSOHUOWVCKNI-UTONKHPSSA-N

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N.[Na]

SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+]

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na]

Appearance

Solid powder

137-53-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Choloxin
D Thyroxine
D-T4 Thyroid Hormone
D-Thyroxine
Dextrothyroxine
Dextrothyroxine Sodium
Sodium Dextrothyroxine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What were the initial hopes for using Dextrothyroxine sodium to treat cardiovascular disease?

A1: Researchers hypothesized that Dextrothyroxine sodium could potentially slow down atherosclerosis, a key contributor to cardiovascular disease. This was based on long-standing evidence suggesting that thyroid deficiency promotes atherosclerosis, while thyroid hormone replacement therapy appeared to have protective effects [, ]. The Coronary Drug Project, a large-scale clinical trial, included Dextrothyroxine sodium to investigate this potential benefit [].

Q2: Why was Dextrothyroxine sodium considered as a treatment option for hypercholesterolemia?

A2: Dextrothyroxine sodium was investigated as a hypocholesterolemic agent due to its ability to reduce serum cholesterol levels []. It was thought to offer a potential treatment option for individuals with elevated cholesterol, a known risk factor for cardiovascular disease.

Q3: Were there any concerns regarding the use of Dextrothyroxine sodium in patients with coronary heart disease?

A3: Yes, despite the initial hopes, concerns arose regarding the safety of Dextrothyroxine sodium, particularly in individuals with pre-existing coronary heart disease. The Physician's Desk Reference even listed it as contraindicated for such patients []. One study noted that Dextrothyroxine sodium was suspected of potentially accelerating the degradation of vitamin K-dependent clotting factors, which are essential for blood coagulation [].

Q4: What led to the discontinuation of Dextrothyroxine sodium in the Coronary Drug Project?

A4: The Coronary Drug Project discontinued the use of Dextrothyroxine sodium due to concerns about adverse effects potentially linked to levothyroxine sodium contamination []. Analysis revealed that commercially available Dextrothyroxine sodium contained a small percentage of levothyroxine sodium, another thyroid hormone with more potent metabolic effects []. This contamination raised concerns about potential negative impacts on heart health, particularly in patients already at risk for coronary artery disease.

Q5: Why was the choice of Dextrothyroxine sodium over other thyroid hormone preparations questioned?

A5: Some researchers criticized the selection of Dextrothyroxine sodium over natural thyroid hormone preparations like desiccated thyroid or levothyroxine sodium []. They argued that while Dextrothyroxine sodium might have less metabolic activity per unit of weight, effective dosages of desiccated thyroid or levothyroxine sodium proved superior in reducing serum lipids [].

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